

what is 1-isothiocyanato-PEG3-Azide

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Compound of Interest

Compound Name: 1-isothiocyanato-PEG3-Azide

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An In-depth Technical Guide to **1-isothiocyanato-PEG3-Azide** for Researchers, Scientists, and Drug Development Professionals

Introduction

1-isothiocyanato-PEG3-Azide is a heterobifunctional crosslinker integral to advancements in bioconjugation, targeted drug delivery, and proteomics.[1][2] Its unique structure, featuring a terminal isothiocyanate group, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal azide group, offers researchers a versatile tool for covalently linking a wide array of molecules. [3][4] The isothiocyanate group readily reacts with primary amines on proteins and other biomolecules, while the azide group enables highly specific "click chemistry" reactions.[3][5] The PEG3 spacer enhances aqueous solubility and reduces steric hindrance, making it an ideal linker for creating complex bioconjugates.[3][4] This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.

Chemical and Physical Properties

A summary of the key quantitative and qualitative properties of **1-isothiocyanato-PEG3-Azide** is presented below. This data is essential for designing and executing successful bioconjugation experiments.



Property	Value	Reference
CAS Number	1310686-23-7	[1][2]
Molecular Formula	C9H16N4O3S	[1][2]
Molecular Weight	260.32 g/mol	[2][6]
Purity	≥95%	[7]
Appearance	(Not specified in search results)	
Solubility	The hydrophilic PEG spacer increases solubility in aqueous media.[1][4]	
Storage Conditions	Store at -20°C	[7]
IUPAC Name	1-[2-[2-(2- azidoethoxy)ethoxy]ethoxy]-2- isothiocyanatoethane	[6]
SMILES	C(COCCOCCOCN=[N+]= [N-])N=C=S	[2]

Core Applications and Experimental Protocols

1-isothiocyanato-PEG3-Azide is primarily utilized in three key areas: protein and biomolecule labeling, click chemistry for bioconjugation, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Protein and Biomolecule Labeling via Isothiocyanate Chemistry

The isothiocyanate group (-N=C=S) reacts with primary amine groups (-NH2), such as the N-terminus of a protein or the epsilon-amino group of lysine residues, to form a stable thiourea bond.[5] This reaction is a cornerstone of protein labeling for various applications, including immunoassays and fluorescence microscopy.[5]



Experimental Protocol: General Protein Labeling

This protocol provides a general procedure for labeling proteins with isothiocyanate derivatives. [5]

Materials:

- Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)
- 1-isothiocyanato-PEG3-Azide
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

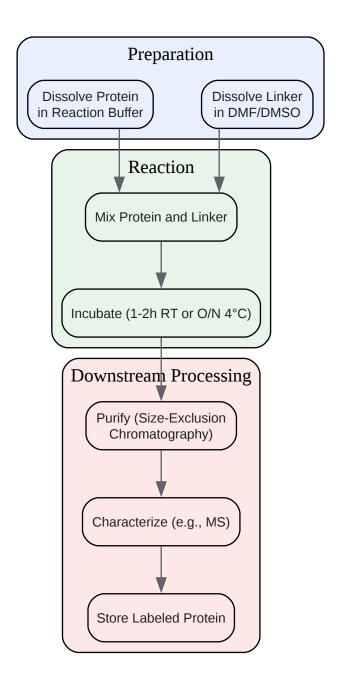
Procedure:

- Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
- Linker Preparation: Immediately before use, dissolve 1-isothiocyanato-PEG3-Azide in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
- Labeling Reaction: While gently stirring, slowly add the dissolved linker to the protein solution. A 10-20 fold molar excess of the linker to the protein is a common starting point, though the optimal ratio may need to be determined empirically.[5]
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5]
- Purification: Remove the unreacted linker and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
- Characterization: Determine the degree of labeling (DOL) by methods such as mass spectrometry.



• Storage: Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.[5]

Workflow for Protein Labeling



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Caption: Workflow for labeling a protein with 1-isothiocyanato-PEG3-Azide.



Bioconjugation via Click Chemistry

The azide moiety of **1-isothiocyanato-PEG3-Azide** allows for its participation in "click chemistry" reactions, which are highly efficient, specific, and biocompatible.[3] The two primary types of click chemistry reactions used with this linker are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [1][8]

CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable triazole linkage.[2][9]

Experimental Protocol: General CuAAC Reaction

This protocol is adapted from general procedures for CuAAC in bioconjugation.[2][9][10]

Materials:

- Azide-functionalized molecule (e.g., protein labeled with 1-isothiocyanato-PEG3-Azide)
- Alkyne-functionalized molecule (e.g., a small molecule drug or fluorescent probe)
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- Copper-chelating ligand (e.g., THPTA or TBTA)
- Reaction buffer (e.g., PBS)

Procedure:

- Stock Solutions: Prepare stock solutions of CuSO4 (e.g., 20 mM in water), the ligand (e.g., 50 mM THPTA in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).
 [10]
- Catalyst Premix: In a microcentrifuge tube, mix the CuSO4 and ligand solutions. A 1:5 molar ratio of copper to ligand is often used.[10]



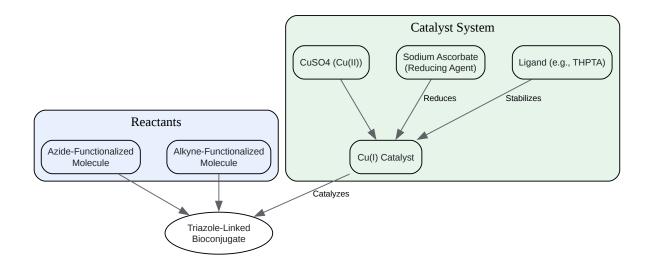


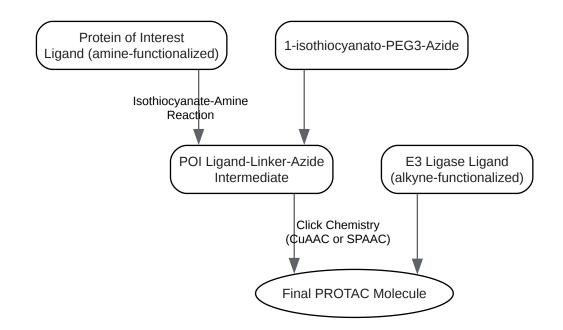


- Reaction Mixture: In a separate tube, combine the azide-functionalized molecule and the alkyne-functionalized molecule in the reaction buffer. A slight molar excess of one reactant may be used to drive the reaction to completion.
- Initiation: Add the copper/ligand premix to the reaction mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.[2][9]
- Incubation: Allow the reaction to proceed for 1-4 hours at room temperature.
- Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove the catalyst and unreacted reagents.

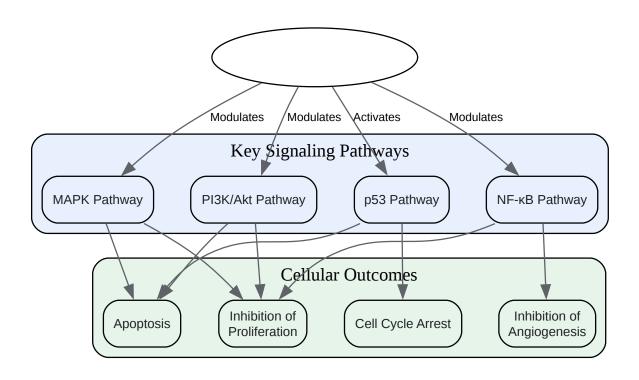
Logical Relationship for CuAAC Reaction











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